4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
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Overview
Description
4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a synthetic organic compound that has garnered significant interest in various fields of research. This compound is characterized by its complex structure, which includes a benzamide core, a tetrahydroisoquinoline moiety, and a tosyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and related disciplines.
Mechanism of Action
Target of Action
The compound 4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) analogs . THIQ based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs have been revealed to act as phenylethanolamine n-methyltransferase inhibitors, matrix metalloproteinase inhibitors, carbonic anhydrase inhibitors, bradykinin-1 antagonists, as well as potential ligands of the delta opioid receptor .
Biochemical Pathways
Given the broad range of biological activities associated with thiq analogs, it can be inferred that multiple biochemical pathways could be affected, leading to their downstream effects .
Result of Action
Thiq analogs have been shown to display cytotoxicity against various cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the tetrahydroisoquinoline intermediate with tosyl chloride (TsCl) in the presence of a base such as pyridine.
Coupling with 4-Methylbenzoyl Chloride: The final step involves the coupling of the tosylated tetrahydroisoquinoline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine (Et3N) to form the desired benzamide compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Biological Research: It is used as a tool compound to investigate the biological pathways and molecular targets associated with its activity.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core and exhibit similar biological activities.
Benzamide Derivatives: Compounds with a benzamide core are known for their diverse pharmacological properties.
Tosylated Compounds: The presence of a tosyl group is common in many organic molecules used in medicinal chemistry.
Uniqueness
4-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-3-7-20(8-4-17)24(27)25-22-10-9-19-13-14-26(16-21(19)15-22)30(28,29)23-11-5-18(2)6-12-23/h3-12,15H,13-14,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZGQGVWNGQYQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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